molecular formula C11H16O4 B12323864 1-O-Methyljatamanin D

1-O-Methyljatamanin D

Cat. No.: B12323864
M. Wt: 212.24 g/mol
InChI Key: JOARLHBRILUKFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-O-Methyljatamanin D involves several steps, typically starting from naturally occurring precursors. The synthetic routes often include:

Chemical Reactions Analysis

1-O-Methyljatamanin D undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Comparison with Similar Compounds

1-O-Methyljatamanin D can be compared with other iridoid derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure and the distinct biological activities it exhibits. Unlike other iridoids, it has shown promising results in preliminary studies related to neurological and inflammatory conditions .

Properties

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

8-methoxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-4-ol

InChI

InChI=1S/C11H16O4/c1-5-6-4-7(12)11(2)8(6)10(13-3)14-9(5)15-11/h6-10,12H,1,4H2,2-3H3

InChI Key

JOARLHBRILUKFM-UHFFFAOYSA-N

Canonical SMILES

CC12C(CC3C1C(OC(C3=C)O2)OC)O

Origin of Product

United States

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